molecular formula C18H18N4O4S B2408683 methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate CAS No. 2309587-21-9

methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2408683
CAS RN: 2309587-21-9
M. Wt: 386.43
InChI Key: ZVDRWPVENYSCBI-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PTB, and it has been studied for its biological and chemical properties.

Advantages and Limitations for Lab Experiments

PTB has several advantages in laboratory experiments. It is stable under various conditions, making it easy to handle and store. PTB is also soluble in various solvents, allowing for easy preparation of solutions for experiments. However, PTB has limitations, including its low water solubility and potential for non-specific binding to proteins, which can affect experimental results.

Future Directions

There are several future directions for research related to PTB. One potential area of study is the development of PTB-based drug delivery systems. PTB could be used as a carrier for metal ions, allowing for targeted drug delivery to specific cells or tissues. Another area of study is the optimization of the synthesis method to improve the yield and purity of PTB. Additionally, further research is needed to understand the mechanism of action of PTB and its potential applications in various fields.
Conclusion:
In conclusion, PTB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for PTB is efficient and yields a high purity product. PTB has been studied for its potential applications in medicinal chemistry, material science, and biochemistry. It has been found to exhibit antibacterial, antifungal, and anticancer properties, and has a low toxicity profile. PTB has several advantages in laboratory experiments but also has limitations. There are several future directions for research related to PTB, including the development of drug delivery systems and optimization of the synthesis method.

Synthesis Methods

The synthesis of PTB involves the reaction between 4-aminobenzoic acid, phenylacetic acid, and sodium azide in the presence of triphenylphosphine and copper iodide. This reaction forms the intermediate compound, which further reacts with methyl chloroformate to generate PTB. This synthesis method is efficient and yields a high purity product.

Scientific Research Applications

PTB has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. It has been found to exhibit antibacterial, antifungal, and anticancer properties. PTB has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(23)15-7-9-16(10-8-15)27(24,25)21-17(13-22-19-11-12-20-22)14-5-3-2-4-6-14/h2-12,17,21H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDRWPVENYSCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate

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